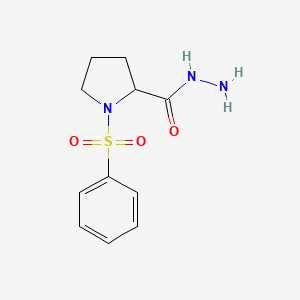

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)pyrrolidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-13-11(15)10-7-4-8-14(10)18(16,17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVZYBIYGVEGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Bacillus subtilis | 18 | 16 |

| Escherichia coli | 12 | 64 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against coronaviruses. In vitro studies indicate that it may inhibit viral replication by interfering with the viral life cycle.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for creating drugs aimed at treating infections or diseases caused by resistant pathogens.

Case Study : A recent study explored the use of this compound in developing a novel anti-SARS-CoV-2 therapeutic. The results indicated significant antiviral activity, suggesting that derivatives of this compound could be developed into effective treatments for COVID-19.

Reagent in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. It can facilitate reactions such as nucleophilic substitutions and cycloadditions, contributing to the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Substituent Effects : The phenylsulfonyl group enhances lipophilicity and electron-withdrawing properties, while carbohydrazide provides hydrogen-bonding sites. Thiol or imidazole substituents in analogs introduce additional reactivity or metal-binding capabilities .

Key Observations :

- Antimicrobial vs. Enzyme Inhibition : Phenylsulfonyl-indole derivatives show potent antimicrobial activity, while carbohydrazide-linked piperidine/oxadiazole hybrids target neurological enzymes (e.g., acetylcholinesterase) . The target compound’s carbohydrazide moiety may favor enzyme interactions over membrane disruption.

- Structural-Activity Relationships (SAR) :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The phenylsulfonyl group increases logP values, favoring blood-brain barrier penetration in neurological targets .

- Stability : Thiol-containing analogs (e.g., 3-mercapto derivatives) may exhibit lower stability due to disulfide formation, whereas the target compound’s sulfonyl group enhances oxidative stability .

Biological Activity

1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a phenylsulfonyl group and a pyrrolidine ring, allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H15N3O3S

- Molecular Weight : 269.32 g/mol

- IUPAC Name : 1-(benzenesulfonyl)pyrrolidine-2-carbohydrazide

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and hydrazine hydrate. The process is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions to ensure complete reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group acts as a pharmacophore, facilitating binding to active sites on target proteins, which can lead to modulation of biological pathways .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes, including:

- Aldo-Keto Reductase (AKR1C3) : High expression of this enzyme in certain cancers has made it a target for therapeutic intervention. Compounds similar to this compound have been shown to inhibit AKR1C3 effectively .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For example:

- Cell Line Studies : The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with cellular metabolism and apoptosis pathways .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. These effects may be mediated through antioxidant activity and inhibition of neuroinflammation .

Study 1: Anticancer Efficacy

In a study examining the efficacy of similar sulfonamide compounds against cancer cell lines, it was found that the introduction of the phenylsulfonyl moiety significantly enhanced antiproliferative activity compared to non-sulfonated analogs. The study reported IC50 values indicating effective inhibition at low concentrations .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. This research highlighted its role as a mixed-type inhibitor for several targets, demonstrating potential for selective therapeutic applications across different disease models .

Comparative Analysis

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | AKR1C3 | ~10 | Anticancer |

| Related Phenylsulfone Derivative | eeAChE | 70 | Neuroprotective |

| Another Sulfonamide Compound | huAChE | 380 | Cognitive Enhancement |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(phenylsulfonyl)pyrrolidine-2-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine derivatives followed by hydrazide formation. For example, cyclocondensation using phenylhydrazine and activated carbonyl intermediates (e.g., esters or acyl chlorides) under basic conditions can yield the core structure . Reaction temperature (optimized at 60–80°C) and stoichiometric ratios of sulfonating agents (e.g., phenylsulfonyl chloride) are critical for avoiding side products like over-sulfonated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and hydrazide (N–H bend at ~1600 cm⁻¹) groups .

- NMR : ¹H NMR identifies pyrrolidine ring protons (δ 1.8–2.5 ppm) and phenylsulfonyl aromatic protons (δ 7.5–7.8 ppm). ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and sulfonyl carbon (δ ~55 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 295.08 for C₁₁H₁₅N₃O₃S) .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in designing enzyme inhibitors (e.g., angiotensin receptor ligands) and antimicrobial agents. Its hydrazide moiety enables Schiff base formation with aldehydes/ketones, facilitating derivatization for structure-activity relationship (SAR) studies .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritant potential noted in SDS) .

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the hydrazide group .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : A factorial design (e.g., 3² DoE) evaluates variables like temperature (X₁) and catalyst loading (X₂). For example, a study showed that increasing X₁ from 60°C to 80°C improves yield by 15%, while X₂ (palladium catalyst) above 2 mol% leads to negligible gains due to catalyst poisoning . Response surface models (RSM) can predict optimal conditions with <5% error .

Q. What computational methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models assess electron density at the hydrazide nitrogen, predicting nucleophilic attack sites for derivatization .

- Molecular Docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., SARS-CoV-2 main protease, with docking scores ≤−7.5 kcal/mol suggesting strong inhibition potential) .

Q. How do impurities from incomplete sulfonylation affect downstream applications?

- Methodological Answer : Residual phenylsulfonyl chloride or pyrrolidine intermediates can quench reaction sites in subsequent derivatization. HPLC purity checks (C18 column, acetonitrile/water gradient) are recommended, with thresholds ≥95% purity for pharmacological assays .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.